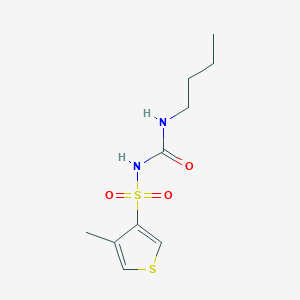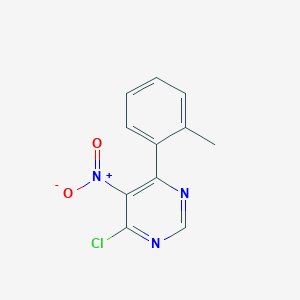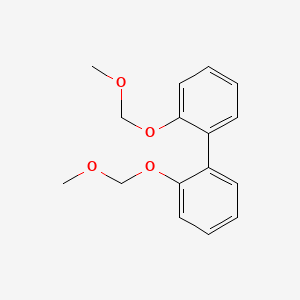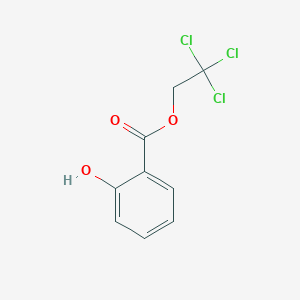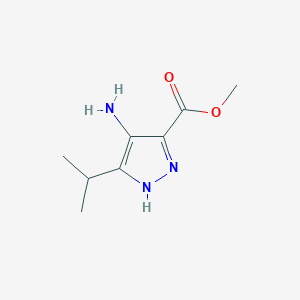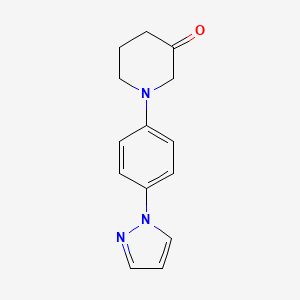
1-(4-pyrazol-1-ylphenyl)piperidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-pyrazol-1-ylphenyl)piperidin-3-one is a heterocyclic compound that contains both pyrazole and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-pyrazol-1-ylphenyl)piperidin-3-one typically involves the formation of the pyrazole ring followed by its attachment to the piperidine moiety. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 1-(4-bromophenyl)pyrazole. This intermediate is then subjected to a nucleophilic substitution reaction with piperidin-3-one under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-pyrazol-1-ylphenyl)piperidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-pyrazol-1-ylphenyl)piperidin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4-pyrazol-1-ylphenyl)piperidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(1H-Pyrazol-4-yl)phenyl)piperidin-3-one: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(4-(1H-Pyrazol-3-yl)phenyl)piperidin-3-one: Another isomer with the pyrazole ring attached at a different position.
Uniqueness
1-(4-pyrazol-1-ylphenyl)piperidin-3-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for the development of new drugs and materials.
Eigenschaften
Molekularformel |
C14H15N3O |
|---|---|
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
1-(4-pyrazol-1-ylphenyl)piperidin-3-one |
InChI |
InChI=1S/C14H15N3O/c18-14-3-1-9-16(11-14)12-4-6-13(7-5-12)17-10-2-8-15-17/h2,4-8,10H,1,3,9,11H2 |
InChI-Schlüssel |
RCOATHNNQSDXLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CN(C1)C2=CC=C(C=C2)N3C=CC=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,2,3,3a,5,6,10b,11,12,12a-Decahydro-8,9-dimethoxybenzo[a]cyclopenta[f]quinolizin-12-one](/img/structure/B8627163.png)
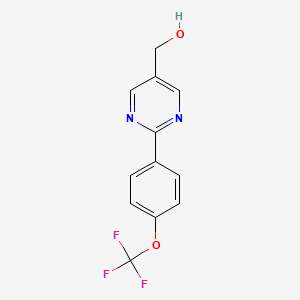

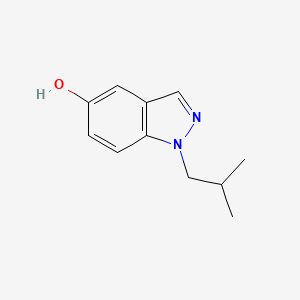
![4-[2-(Butan-2-ylidene)hydrazinyl]pyridin-2(1H)-one](/img/structure/B8627186.png)
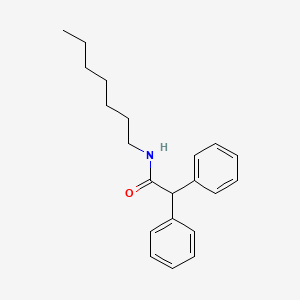
![Benzene, [[2,2-bis(methylthio)ethenyl]sulfonyl]-](/img/structure/B8627204.png)
